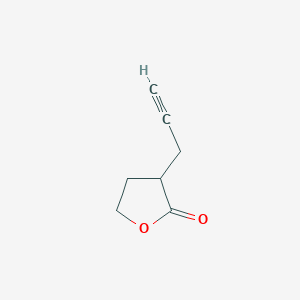

3-(Prop-2-yn-1-yl)oxolan-2-one

Description

Strategic Significance of γ-Butyrolactone Architectures in Contemporary Organic Chemistry

The γ-butyrolactone ring, a five-membered lactone, is a structural motif frequently encountered in a vast range of natural products and biologically significant molecules. researchgate.netmdpi.com Its prevalence has made it a "privileged structure" in medicinal chemistry and a key target in synthetic organic chemistry. mdpi.comacs.org The defined three-dimensional arrangement of substituents on the five-membered ring can profoundly influence biological activity, making these scaffolds valuable for drug development. researchgate.netacs.org

Beyond their presence in bioactive compounds, γ-butyrolactones are crucial synthetic intermediates for producing value-added chemicals and more elaborate molecules. researchgate.netacs.org The development of efficient and stereoselective methods to construct the γ-butyrolactone skeleton has therefore been a major focus of the synthetic chemistry community for decades. mdpi.comacs.org Researchers continuously seek novel strategies for their synthesis, driven by considerations of efficiency, feasibility, and the principles of green chemistry. mdpi.com

The Role of Propargyl Moieties as Versatile Synthetic Handles

In organic chemistry, the propargyl group, a 2-propynyl fragment with the structure HC≡C−CH₂−, is an exceptionally versatile functional group. wikipedia.org Its utility stems primarily from the reactivity of its terminal alkyne, which can participate in a wide variety of carbon-carbon bond-forming reactions. This makes the propargyl moiety a powerful building block in the synthesis of complex organic molecules, including natural products and medicinal compounds. nih.govmdpi.com

The introduction of a propargyl group is a key step in many synthetic sequences. nih.gov It enables chemists to employ powerful transformations such as Sonogashira, Suzuki-Miyaura, and other palladium-catalyzed cross-coupling reactions. smolecule.comresearchgate.net Furthermore, the propargyl radical is an important intermediate in certain organic reactions. researchgate.net The ability of propargyl moieties to tautomerize with the corresponding allenyl radical further broadens their reactivity and synthetic applications. nih.govuwindsor.ca This versatility allows for the strategic elaboration of molecular complexity from relatively simple precursors. nih.gov

Current Research Landscape and Emerging Directions for 3-(Prop-2-yn-1-yl)oxolan-2-one

Current research on 3-(Prop-2-yn-1-yl)oxolan-2-one and its derivatives primarily focuses on leveraging its dual functionality for the synthesis of novel heterocyclic compounds. The terminal alkyne of the propargyl group serves as a key reaction site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents.

A notable area of investigation involves the use of substituted 3-(prop-2-yn-1-yl)oxolan-2-ones in Sonogashira reactions. For instance, the coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes or dihaloheteroarenes has been shown to produce mixtures of mono- and bis-coupled products. researchgate.net By adjusting the catalytic system, the bis-coupled products can be favored, leading to the synthesis of complex lactones. researchgate.net

One significant application of these synthetic strategies is the development of enzyme inhibitors. Research has demonstrated the synthesis of new 3-(3-arylprop-2-ynyl)dihydrofuran-2(3H)-ones via Sonogashira reactions. researchgate.net These compounds have been screened for their activity as inhibitors of tissue non-specific alkaline phosphatase (b-TNAP), an enzyme implicated in conditions such as vascular calcification. researchgate.net Several derivatives were identified as potent and selective inhibitors of b-TNAP, highlighting the potential of this molecular scaffold in medicinal chemistry. researchgate.net

| Property | Value | Reference |

|---|---|---|

| CAS Number | 50994-82-6 | sigmaaldrich.com |

| Molecular Formula | C₇H₈O₂ | sigmaaldrich.com |

| Molecular Weight | 124.14 g/mol | sigmaaldrich.com |

| IUPAC Name | 3-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Reactant 1 | Reactant 2 (Coupling Partner) | Reaction Type | Product Class | Significance | Reference |

|---|---|---|---|---|---|

| 5-Methyl-3-(prop-2-yn-1-yl)oxolan-2-one | Dihaloarenes | Sonogashira Coupling | Mono- and bis-coupling products | Synthesis of complex lactone structures | researchgate.net |

| 5,5-Dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one | Dihaloheteroarenes | Sonogashira Coupling | Mono- and bis-coupling products | Building blocks for heterocyclic chemistry | researchgate.net |

| Substituted 3-(prop-2-yn-1-yl)oxolan-2-ones | Aryl Halides | Sonogashira Coupling | 3-(3-Arylprop-2-ynyl)dihydrofuran-2(3H)-ones | Screened as potent and selective inhibitors of b-TNAP | researchgate.net |

| 2-(2-Chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one | Arylboronic acids | Suzuki-Miyaura Reaction | 3-[(2-Aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones | Synthesis of novel oxolan-2-one derivatives | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynyloxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h1,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGUNWARMKWBPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Advanced Chemical Transformations of 3 Prop 2 Yn 1 Yl Oxolan 2 One

Reactions Involving the Propargyl Moiety

The terminal alkyne of the propargyl group is a hub of reactivity, amenable to numerous carbon-carbon bond-forming reactions and functional group additions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides powerful tools for elongating the carbon chain and introducing aromatic and vinylic substituents onto the propargyl framework.

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction has been successfully applied to derivatives of 3-(prop-2-yn-1-yl)oxolan-2-one.

Research has demonstrated that the palladium-catalyzed cross-coupling of 5-methyl- and 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-ones with various dihaloarenes and dihaloheteroarenes proceeds effectively. researchgate.net The reaction can yield mixtures of both mono- and bis-coupling products. However, by carefully selecting the catalytic system and reaction conditions, it is possible to favor the formation of the bis-coupled products as the major outcome. researchgate.net This control allows for the synthesis of complex molecules where two lactone moieties are tethered to an aromatic or heteroaromatic core.

Table 1: Representative Sonogashira Cross-Coupling of Substituted 3-(Prop-2-yn-1-yl)oxolan-2-ones with Dihaloarenes This table is illustrative, based on findings from referenced literature.

| Oxolanone Substrate | Dihaloarene | Catalytic System | Major Product(s) |

|---|---|---|---|

| 5-Methyl-3-(prop-2-yn-1-yl)oxolan-2-one | 1,4-Diiodobenzene (B128391) | Pd(PPh₃)₂Cl₂ / CuI / Amine Base | Mono- and Bis-coupled products |

Palladium-Catalyzed Heck and Suzuki-Miyaura Reactions with Related Oxolanones

While specific examples of Heck and Suzuki-Miyaura reactions on the propargyl group of 3-(prop-2-yn-1-yl)oxolan-2-one are not extensively detailed, studies on closely related oxolanone structures demonstrate the feasibility of these transformations on this class of compounds.

The Heck reaction, which couples an alkene with an aryl or vinyl halide, has been performed on 3-allyldihydrofuran-2(3H)-ones. researchgate.net This reaction, using a palladium acetate (B1210297) and phosphine (B1218219) ligand system, successfully couples aryl bromides to the allyl group, yielding 3-cinnamyl derivatives. researchgate.net This indicates the oxolanone ring is stable under these palladium-catalyzed conditions.

Similarly, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, has been applied to oxolanone derivatives. researchgate.net For instance, 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to create novel 3-[(2-aryl)prop-2-en-1-yl]-5,5-dimethyloxolan-2-ones. researchgate.net These examples underscore the utility of palladium-catalyzed cross-coupling reactions as a general strategy for functionalizing molecules containing the oxolan-2-one core. nih.govmdpi.com

Hydrofunctionalization Reactions of the Alkyne

Hydrofunctionalization involves the addition of an H-Y molecule across the carbon-carbon triple bond, providing a direct and atom-economical route to functionalized alkenes. rsc.orgresearchgate.net The terminal alkyne of 3-(prop-2-yn-1-yl)oxolan-2-one is a prime candidate for such transformations.

A common example is the hydration of a terminal alkyne, which typically follows Markovnikov's rule to produce a methyl ketone. mdpi.com This reaction can be catalyzed by various transition metals, particularly gold. mdpi.com In the case of 3-(prop-2-yn-1-yl)oxolan-2-one, hydration would be expected to yield 3-(2-oxopropyl)oxolan-2-one. Other hydrofunctionalization reactions, such as hydroamination, hydrothiolation, or hydrocarboxylation, could similarly be envisioned, adding diverse functionalities to the side chain of the lactone.

Click Chemistry Approaches (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of the propargyl group is an ideal handle for "click chemistry," a set of reactions known for their high efficiency, reliability, and simplicity. wikipedia.orgorganic-chemistry.org The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov

This reaction joins the terminal alkyne of 3-(prop-2-yn-1-yl)oxolan-2-one with an organic azide (B81097) (R-N₃) to specifically form a stable, 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgnih.gov The reaction is highly efficient, proceeds under mild, often aqueous conditions, and has a broad scope. mdpi.com This modular approach allows for the straightforward conjugation of the oxolanone core to a wide array of other molecules, including biomolecules, polymers, and fluorescent dyes, making it a powerful tool in medicinal chemistry and materials science. nih.govmiragenews.com

Table 2: General Scheme for CuAAC Reaction of 3-(Prop-2-yn-1-yl)oxolan-2-one This table provides a generalized representation of the click chemistry transformation.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

Transformations of the Oxolan-2-one Ring

The oxolan-2-one, or γ-butyrolactone, ring is a cyclic ester and can undergo transformations characteristic of this functional group. wikipedia.org These reactions typically involve nucleophilic attack at the carbonyl carbon, leading to ring-opening.

One of the most fundamental reactions is base-catalyzed hydrolysis. wikipedia.org Treatment with a base like sodium hydroxide (B78521) will cleave the ester bond, opening the ring to form the corresponding carboxylate salt of the parent 4-hydroxy acid. Subsequent acidification would yield 4-hydroxy-2-(prop-2-yn-1-yl)pentanoic acid.

Another key transformation is reduction. Powerful reducing agents, such as lithium aluminium hydride (LiAlH₄), can reduce the ester function of the lactone. wikipedia.org This reaction opens the ring and reduces the resulting carboxylic acid to a primary alcohol. For 3-(prop-2-yn-1-yl)oxolan-2-one, this transformation would produce 2-(prop-2-yn-1-yl)butane-1,4-diol, a diol that retains the synthetically useful alkyne moiety for further functionalization. These transformations highlight the role of the lactone ring as a stable protecting group for a 1,4-hydroxy acid or as a precursor to a 1,4-diol structure.

Intramolecular Rearrangements and Cyclizations

The dual functionality of 3-(prop-2-yn-1-yl)oxolan-2-one and its derivatives makes them excellent substrates for intramolecular reactions, leading to the formation of new cyclic structures. These transformations can be triggered by various catalysts, including transition metals and radicals.

Gold catalysts are particularly adept at activating the alkyne moiety towards nucleophilic attack nih.govsemanticscholar.orgresearchgate.netmdpi.comfrontiersin.org. While direct intramolecular cyclization of 3-(prop-2-yn-1-yl)oxolan-2-one involving the lactone oxygen is not prominently reported, derivatives of the ring-opened products offer significant potential. For example, the γ-hydroxy group of the ring-opened ester or amide could, in principle, add across the activated alkyne in a 5-endo-dig or 6-exo-dig cyclization, although the latter is generally favored. Gold-catalyzed cascade reactions of related systems, such as benzylic esters of 3-butynoic acids, have been shown to produce 3-propargyl γ-butyrolactones, indicating the feasibility of such cyclizations nih.gov.

Radical cyclizations provide another powerful avenue for constructing new rings rsc.orgnih.govchemrxiv.orgwikipedia.orgresearchgate.net. The general strategy involves the generation of a radical which then adds to the alkyne. For instance, a radical could be generated at a position that allows for a 5-exo-dig or 6-endo-dig cyclization onto the propargyl group. Such reactions are often initiated by radical initiators like AIBN in the presence of a radical mediator such as tributyltin hydride.

Table 3: Potential Intramolecular Cyclization Pathways

| Starting Material | Reaction Type | Catalyst/Initiator | Potential Product Class |

| 3-(Prop-2-yn-1-yl)oxolan-2-one Derivative | Gold-Catalyzed Cycloisomerization | Au(I) or Au(III) Catalyst | Furan or Dihydropyran derivatives |

| Ring-Opened Derivative | Intramolecular Hydroalkoxylation/Hydroamination | Transition Metal Catalyst | Substituted Tetrahydrofurans or Pyrrolidines |

| Suitably Functionalized Derivative | Radical Cyclization | AIBN, Bu₃SnH | Carbocyclic or Heterocyclic compounds |

Mechanistic Investigations and Computational Chemistry in 3 Prop 2 Yn 1 Yl Oxolan 2 One Research

Quantum Chemical Studies (e.g., Density Functional Theory)

There are no specific published studies that have employed quantum chemical methods like Density Functional Theory to investigate 3-(Prop-2-yn-1-yl)oxolan-2-one.

Scientific literature lacks reports on the elucidation of reaction pathways and the characterization of transition states for reactions involving 3-(Prop-2-yn-1-yl)oxolan-2-one using computational methods. Such studies would be invaluable for understanding the mechanisms of its potential transformations, such as cycloadditions, metal-catalyzed couplings, or nucleophilic additions.

An analysis of the electronic structure of 3-(Prop-2-yn-1-yl)oxolan-2-one, including the calculation of reactivity descriptors (e.g., HOMO-LUMO energies, electrostatic potential maps, and Fukui functions), has not been reported. This information would be crucial for predicting its reactivity towards various reagents and for designing new synthetic methodologies.

While chirality transfer is a significant area of research in asymmetric synthesis, and propargyl-substituted compounds can be valuable substrates in such transformations, there are no specific computational investigations into chirality transfer processes involving 3-(Prop-2-yn-1-yl)oxolan-2-one.

Kinetic Studies of Key Chemical Transformations

Experimental kinetic studies designed to determine the reaction rates, activation energies, and other kinetic parameters for key chemical transformations of 3-(Prop-2-yn-1-yl)oxolan-2-one are not documented in the available literature. Such studies are fundamental for optimizing reaction conditions and for gaining a deeper understanding of the reaction mechanisms at a quantitative level.

Conformational Analysis and Stereochemical Influences

A detailed conformational analysis of 3-(Prop-2-yn-1-yl)oxolan-2-one, which would involve identifying the most stable conformers and understanding the influence of the propargyl substituent on the stereochemistry of the lactone ring, has not been the subject of any specific research publication. The interplay between the conformation of the five-membered ring and the orientation of the side chain is critical for its reactivity and interaction with other molecules, yet this remains an unstudied area.

Polymer Science: Monomer Utilization and Post Polymerization Functionalization

Ring-Opening Polymerization (ROP) of Propargyl-Substituted Lactones

The synthesis of polyesters from 3-(prop-2-yn-1-yl)oxolan-2-one is primarily achieved through ring-opening polymerization (ROP). This method allows for the creation of polymers with the alkyne functionality preserved as a pendant group along the polyester (B1180765) backbone. The choice of catalytic system is crucial in controlling the polymerization process and the characteristics of the resulting polymer.

Catalytic Systems for Lactone ROP

The ring-opening polymerization of γ-butyrolactone and its derivatives can be challenging due to the thermodynamic stability of the five-membered ring. However, various catalytic systems have been developed to facilitate this process. These can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Based Catalysts: A variety of metal complexes have been investigated for the ROP of lactones. For functionalized lactones, catalysts that exhibit high tolerance to different functional groups are preferred. While specific studies on 3-(prop-2-yn-1-yl)oxolan-2-one are not extensively detailed in the literature, analogous polymerizations of other functionalized lactones provide insight into suitable catalytic systems. For instance, metal–salen complexes have been shown to be effective for the ROP of lactones with protic functional groups, acting as chain transfer agents to initiate new polymer chains. nih.gov This suggests their potential applicability for the polymerization of alkyne-functionalized lactones.

Organocatalysts: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ROP. These catalysts are often more tolerant to functional groups and can provide better control over the polymerization of challenging monomers. For the copolymerization of a related functionalized monomer, α-bromo-γ-butyrolactone, with ε-caprolactone, diphenyl phosphate (B84403) (DPP) has been successfully employed as an organocatalyst. nih.govresearchgate.net This indicates that acidic organocatalysts could be effective for the polymerization of 3-(prop-2-yn-1-yl)oxolan-2-one. Basic organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and phosphazenes have also shown high efficiency in the ROP of functional β-lactones, suggesting their potential for γ-lactone polymerization. rsc.org

The table below summarizes representative catalytic systems used for the ROP of γ-butyrolactones and other functional lactones.

| Catalyst Type | Specific Catalyst/System | Monomer(s) | Key Findings |

| Organocatalyst | Diphenyl phosphate (DPP) | α-bromo-γ-butyrolactone / ε-caprolactone | Successful copolymerization, although conversion of the functional lactone was lower than ε-caprolactone. nih.gov |

| Organocatalyst | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Functional β-lactones | Efficient polymerization under mild conditions. rsc.org |

| Metal-Based | Metal–salen complexes | Lactones with protic groups | Catalyst activity is not significantly impacted by protic functional groups. nih.gov |

| Enzymatic | Novozym-435 | γ-butyrolactone / ε-caprolactone | Successful copolymerization; yield and molecular weight decreased with higher γ-butyrolactone content. researchgate.net |

Kinetic and Mechanistic Aspects of Enzymatic ROP

Enzymatic ring-opening polymerization (eROP) offers a green and highly selective alternative to traditional chemical catalysis. Lipases, particularly immobilized Candida antarctica lipase (B570770) B (Novozym-435), are widely used for the polymerization of lactones. researchgate.net

The generally accepted mechanism for lipase-catalyzed ROP of lactones involves a few key steps. nih.gov Initially, the serine residue in the active site of the lipase acts as a nucleophile, attacking the carbonyl carbon of the lactone monomer. This leads to the opening of the lactone ring and the formation of an acyl-enzyme intermediate. Subsequently, a nucleophile, which can be an initiator molecule (like water or an alcohol) or the hydroxyl end-group of a growing polymer chain, attacks the acyl-enzyme intermediate. This regenerates the enzyme's active site and elongates the polymer chain.

Kinetic studies on the eROP of ε-caprolactone have shown that the process can be modeled, taking into account factors like ring-opening rates and water concentration, which significantly influence the molecular mass distribution. nih.gov In the case of copolymerizing γ-butyrolactone with ε-caprolactone using Novozym-435, it has been observed that increasing the proportion of γ-butyrolactone in the feed leads to a decrease in both the reaction yield and the molecular weight of the resulting copolymer. researchgate.net This suggests that the five-membered ring of the γ-butyrolactone is a less favorable substrate for the lipase compared to the more strained seven-membered ring of ε-caprolactone. researchgate.netresearchgate.net The presence of the propargyl substituent on the γ-butyrolactone ring may also influence the kinetics through steric effects, potentially affecting the binding of the monomer to the enzyme's active site.

Post-Polymerization Modification (PPM) of Alkyne-Functionalized Polymers

The pendant alkyne groups along the backbone of poly[3-(prop-2-yn-1-yl)oxolan-2-one] are readily accessible for a variety of chemical transformations. This allows for the synthesis of a single parent polymer that can be subsequently modified to create a library of functional materials. "Click" chemistry reactions are particularly well-suited for this purpose due to their high efficiency, specificity, and mild reaction conditions.

Thiol-Yne Click Reactions for Functionalization

The thiol-yne reaction is a powerful tool for post-polymerization modification. This reaction involves the addition of a thiol to an alkyne, which can proceed via a radical-mediated or a base-catalyzed nucleophilic mechanism. nih.govrsc.org Under radical conditions, typically initiated by UV light, a single alkyne group can react with two thiol molecules, leading to the formation of a dithioether linkage, which is an effective cross-linking strategy. nih.govrsc.org

The mechanism of the photo-initiated radical thiol-yne reaction involves two main steps:

First Addition: A thiyl radical adds to the alkyne, forming a vinyl sulfide (B99878) radical.

Chain Transfer and Second Addition: This radical abstracts a hydrogen from another thiol molecule, generating the vinyl sulfide product and a new thiyl radical. This vinyl sulfide can then react with a second thiyl radical, leading to a dithioether cross-link after another chain transfer step. nih.gov

This chemistry has been used to create cross-linked polyester networks. nih.gov For instance, an alkyne-functionalized polyester can be mixed with a dithiol cross-linker and a photoinitiator. Upon exposure to UV light, a rapid cross-linking reaction occurs, forming a stable hydrogel or elastomer. nih.govacs.org The mechanical properties of the resulting material can be tuned by adjusting the concentration of the alkyne groups in the polymer and the stoichiometry of the thiol cross-linker. nih.gov

Strategies for Introducing Diverse Pendant Groups onto Polymer Backbones

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent "click" reaction that provides an efficient route for functionalizing the alkyne-containing polyester backbone. This reaction forms a stable triazole linkage between the alkyne on the polymer and an azide-functionalized molecule of interest. The high functional group tolerance and bio-orthogonality of the CuAAC reaction make it ideal for introducing a wide array of pendant groups. iipseries.org

Strategies for diversification include:

Attachment of Small Molecules: A variety of small molecules containing azide (B81097) groups can be "clicked" onto the polymer backbone. This can be used to alter the polymer's solubility, thermal properties, or to introduce specific functionalities like fluorescent dyes or therapeutic agents. iipseries.org

Grafting of Polymer Chains: Azide-terminated polymers (e.g., polyethylene (B3416737) glycol, polystyrene) can be grafted onto the alkyne-functionalized polyester backbone. This results in the formation of graft copolymers with tunable architectures and properties, such as amphiphilicity, which can lead to self-assembly into micelles or other nanostructures. iipseries.org

Bioconjugation: The CuAAC reaction is widely used to attach biomolecules, such as peptides, proteins, and oligonucleotides, to synthetic polymers. nih.govnih.gov This is a powerful strategy for creating biocompatible materials for tissue engineering, drug delivery, and biosensing applications. For example, peptides containing the RGD sequence, which promotes cell adhesion, can be conjugated to the polymer to enhance its biocompatibility. nih.gov

The table below illustrates the versatility of the CuAAC reaction for polymer functionalization.

| Azide-Functionalized Molecule | Resulting Pendant Group/Structure | Potential Application |

| Azide-containing fluorescent dye | Fluorescently labeled polymer | Bioimaging, diagnostics |

| Azide-terminated Poly(ethylene glycol) (PEG) | Graft copolymer with hydrophilic side chains | Drug delivery, antifouling surfaces |

| Azide-functionalized RGD peptide | Peptide-conjugated polymer | Tissue engineering, cell-adhesive biomaterials |

| Azide-modified drug molecule | Polymer-drug conjugate | Targeted drug delivery |

Design and Synthesis of Functional Polymeric Materials from Alkyne-Lactone Monomers

The ability to polymerize 3-(prop-2-yn-1-yl)oxolan-2-one and subsequently modify the resulting polymer opens up possibilities for the rational design of a wide range of functional materials.

Hydrogels for Biomedical Applications: Cross-linked hydrogels can be readily prepared from the alkyne-functionalized polyester. nih.govmcmaster.ca For instance, after synthesizing the linear polymer, it can be dissolved along with a multi-functional thiol cross-linker and a photoinitiator. Subsequent UV irradiation triggers the thiol-yne click reaction, resulting in the formation of a hydrogel network. nih.gov The properties of these hydrogels, such as their swelling ratio, mechanical stiffness, and degradation rate, can be controlled by the cross-linking density. nih.govmcmaster.ca Furthermore, bioactive molecules can be incorporated into the hydrogel network, either by co-polymerization or by post-fabrication modification via CuAAC, to create scaffolds that can actively support cell growth and tissue regeneration. nih.govresearchgate.net

Drug-Polymer Conjugates: The pendant alkyne groups serve as handles for the covalent attachment of drug molecules. illinois.eduui.ac.idmdpi.com This strategy can be used to create polymer-drug conjugates with high drug loading and controlled release profiles. illinois.edunih.gov By attaching a drug via a cleavable linker to the polymer backbone, the drug can be released at a specific site in the body in response to a particular stimulus, such as a change in pH or the presence of a specific enzyme. This approach can improve the therapeutic efficacy of the drug while reducing its systemic side effects. mdpi.com

Functional Surfaces and Nanoparticles: The alkyne-functionalized polyester can be used to create functional surfaces by coating a substrate with the polymer and then modifying the surface using click chemistry. mdpi.com For example, antifouling surfaces can be prepared by grafting PEG chains onto the polymer-coated surface. Similarly, the polymer can be formulated into nanoparticles, and the alkyne groups on the nanoparticle surface can be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues. rsc.org

Synthesis and Exploration of Novel Derivatives and Analogues of 3 Prop 2 Yn 1 Yl Oxolan 2 One

Tailored Modification at the Oxolanone Ring System

The oxolan-2-one (γ-butyrolactone) ring is a prevalent motif in numerous natural products and pharmaceutically active compounds. nih.gov Its chemical reactivity allows for various modifications to alter the physicochemical properties and biological activities of the parent molecule. While specific literature on the modification of 3-(Prop-2-yn-1-yl)oxolan-2-one is not extensively detailed, the known chemistry of γ-butyrolactones provides a roadmap for potential transformations.

One common modification is the α-alkylation of the lactone ring. The carbon atom adjacent to the carbonyl group can be deprotonated using a suitable base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with various electrophiles, like alkyl halides, to introduce new substituents at the α-position. In the case of 3-(Prop-2-yn-1-yl)oxolan-2-one, this would lead to the formation of α-substituted derivatives, potentially influencing the molecule's steric and electronic properties.

Another significant transformation is the ring-opening of the lactone. This can be achieved through hydrolysis under acidic or basic conditions to yield the corresponding γ-hydroxy carboxylic acid. Furthermore, reaction with amines (ammonolysis) or alcohols (alcoholysis) can lead to the formation of γ-hydroxy amides and γ-hydroxy esters, respectively. These reactions effectively transform the cyclic structure into a linear one, introducing new functional groups that can be further elaborated. For instance, the hydrolysis of 3-(Prop-2-yn-1-yl)oxolan-2-one would yield 4-hydroxy-2-(prop-2-yn-1-yl)butanoic acid, a molecule with both a hydroxyl and a carboxylic acid group available for further reactions.

The resulting linear compounds can then be used in subsequent synthetic steps. For example, the hydroxyl group could be oxidized, or the carboxylic acid could be converted into an ester or an amide, providing a range of derivatives with different functionalities.

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| α-Alkylation | 1. LDA 2. R-X (Alkyl halide) | 3-Alkyl-3-(prop-2-yn-1-yl)oxolan-2-one |

| Hydrolysis | H₃O⁺ or OH⁻ | 4-Hydroxy-2-(prop-2-yn-1-yl)butanoic acid |

| Ammonolysis | R-NH₂ | 4-Hydroxy-N-alkyl-2-(prop-2-yn-1-yl)butanamide |

| Alcoholysis | R-OH, acid or base catalyst | Alkyl 4-hydroxy-2-(prop-2-yn-1-yl)butanoate |

Functionalization of the Propargyl Moiety

The propargyl group, with its terminal alkyne, is a highly versatile functional handle for a wide range of chemical transformations. This allows for the introduction of various substituents and the construction of more complex molecular structures. Two of the most powerful methods for functionalizing the propargyl moiety of 3-(Prop-2-yn-1-yl)oxolan-2-one are the Sonogashira coupling and the 1,3-dipolar cycloaddition (click chemistry).

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is exceptionally useful for attaching aromatic or vinylic groups to the propargyl chain. Palladium-catalyzed cross-coupling of 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones with various dihaloarenes and dihaloheteroarenes has been shown to produce both mono- and bis-coupling products. researchgate.net By carefully selecting the catalytic system, it is possible to favor the formation of the bis-coupled products. researchgate.net

For example, the reaction of 5,5-dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one with 1,4-diiodobenzene (B128391) in the presence of a palladium catalyst can yield a mixture of the mono- and bis-adducts. The ratio of these products can be controlled by adjusting the reaction conditions.

| Starting Material | Coupling Partner | Catalyst System | Major Product(s) |

|---|---|---|---|

| 5,5-Dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one | 1,4-Diiodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Mono- and bis-coupled products |

| 5-Methyl-3-(prop-2-yn-1-yl)oxolan-2-one | 2,5-Dibromothiophene | Pd(OAc)₂, PPh₃, CuI, Et₃N | Mono- and bis-coupled products |

Another powerful method for functionalizing the propargyl group is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly specific formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an azide (B81097). wikipedia.org The resulting triazole ring is stable and can serve as a linker to connect the oxolanone core to other molecular fragments, including biomolecules, polymers, or fluorescent dyes. The versatility of this reaction stems from the wide availability of organic azides, allowing for the introduction of a vast array of functionalities.

Strategies for Constructing Complex Molecular Architectures and Scaffolds

The ability to functionalize both the oxolanone ring and the propargyl moiety of 3-(Prop-2-yn-1-yl)oxolan-2-one opens up numerous avenues for the construction of complex molecular architectures and novel scaffolds. These strategies often involve sequential or tandem reactions that build upon the initial modifications.

One powerful approach involves utilizing the products of the Sonogashira coupling for further transformations. The newly introduced aryl or heteroaryl groups can participate in subsequent reactions, such as intramolecular cyclizations, to form fused-ring systems. For instance, if the coupled aryl group contains a suitably positioned nucleophile, an intramolecular reaction with the lactone carbonyl could lead to the formation of a polycyclic system.

The 1,3-dipolar cycloaddition reaction is another key strategy for building complex molecules. The triazole ring formed via click chemistry can act as a rigid linker to assemble larger, well-defined structures. Furthermore, the substituents on the azide partner can be chosen to introduce additional reactive sites, allowing for further diversification. For example, an azide containing an additional alkyne or a protected amine could be used, which, after the initial cycloaddition, would provide a handle for subsequent orthogonal reactions.

The synthesis of spirocyclic compounds represents another exciting avenue for creating complex architectures. Spiro compounds, which contain two rings connected by a single common atom, often exhibit unique three-dimensional structures and biological activities. Starting from 3-(Prop-2-yn-1-yl)oxolan-2-one, it is conceivable to devise synthetic routes to spiro-lactones. For example, an intramolecular reaction involving the functionalized propargyl chain and the lactone ring could potentially lead to the formation of a spirocyclic system. While specific examples starting from this exact molecule are not prevalent, the synthesis of spiro heterocyclic steroids from propargylic alcohols demonstrates the feasibility of such transformations. nih.gov

| Strategy | Key Reaction | Resulting Architecture | Potential Application |

|---|---|---|---|

| Sequential Coupling and Cyclization | Sonogashira Coupling followed by Intramolecular Reaction | Fused-ring systems | Development of novel heterocyclic scaffolds |

| Iterative Click Chemistry | 1,3-Dipolar Cycloaddition with multi-functional azides | Dendrimers, complex bioconjugates | Materials science, drug delivery |

| Intramolecular Cyclization | Reaction between a functionalized side chain and the lactone | Spirocyclic lactones | Discovery of new bioactive compounds |

Advanced Research Methodologies and Techniques Applied to 3 Prop 2 Yn 1 Yl Oxolan 2 One Studies

Advanced Spectroscopic and Structural Characterization (e.g., NMR, Mass Spectrometry, X-ray Diffraction)

The precise structural elucidation of 3-(Prop-2-yn-1-yl)oxolan-2-one relies on a combination of modern spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic arrangement, connectivity, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the carbon-hydrogen framework. For 3-(Prop-2-yn-1-yl)oxolan-2-one, ¹H NMR and ¹³C NMR spectra would provide definitive confirmation of its structure. Although specific experimental spectra are not widely published, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for each unique hydrogen atom. The protons on the oxolanone ring (positions 3, 4, and 5) would appear as complex multiplets due to spin-spin coupling. The methylene (B1212753) protons of the propargyl group (position 1') would likely appear as a doublet, coupled to the methine proton at position 3. The acetylenic proton (position 3') is anticipated to be a triplet, showing coupling to the methylene protons at position 1'. The chemical shift of protons in polar groups can vary significantly based on the solvent, temperature, and concentration, which affect hydrogen bonding. stackexchange.com

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of all seven carbon atoms. The most downfield signal would correspond to the carbonyl carbon of the lactone ring (C-2) due to its deshielded nature. The two sp-hybridized carbons of the alkyne group (C-2' and C-3') would have characteristic shifts in the mid-range of the spectrum. The remaining sp³-hybridized carbons of the oxolanone ring and the propargyl group would appear in the upfield region.

Expected ¹H and ¹³C NMR Chemical Shifts for 3-(Prop-2-yn-1-yl)oxolan-2-one Note: These are predicted values based on typical ranges for similar functional groups. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 (Carbonyl) | - | ~175-180 |

| C-3 (Methine) | Multiplet | ~35-45 |

| C-4 (Methylene) | Multiplet | ~25-35 |

| C-5 (Methylene) | Multiplet | ~60-70 |

| C-1' (Methylene) | Doublet | ~20-30 |

| C-2' (Alkyne) | - | ~70-80 |

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Using a high-resolution mass spectrometer (HRMS), the exact mass of 3-(Prop-2-yn-1-yl)oxolan-2-one (C₇H₈O₂) can be measured with high precision, confirming its molecular formula. The molecular weight of the parent compound, oxolan-2-one, is 86.0892 g/mol . nist.gov Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns, providing further structural evidence.

X-ray Diffraction offers the most definitive proof of structure by mapping the precise three-dimensional arrangement of atoms in a crystalline sample. researchgate.net If a suitable single crystal of 3-(Prop-2-yn-1-yl)oxolan-2-one could be grown, X-ray crystallography would provide exact bond lengths, bond angles, and the stereochemical configuration at the chiral center (C-3). This technique is invaluable for establishing the absolute and relative stereochemistry of complex molecules. While the crystal structure for the parent heterocycle, oxazolin-2(3H)-one, has been reported, specific data for this derivative is not currently available. st-andrews.ac.uk

High-Throughput Experimentation (HTE) and Screening in Lactone Chemistry

The synthesis and modification of lactones are central to many areas of chemical research. High-Throughput Experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of chemical reactions in this field. seqens.com HTE involves performing a large number of experiments in parallel, often on a miniaturized scale, to rapidly screen variables such as catalysts, reagents, solvents, and temperatures. purdue.eduyoutube.com This approach significantly reduces the time and resources required compared to traditional one-at-a-time experimentation. acs.org

The synthesis of substituted lactones like 3-(Prop-2-yn-1-yl)oxolan-2-one can be challenging, often requiring careful optimization to achieve high yield and selectivity. HTE is ideally suited for this task.

Reaction Parameter Screening: Using multi-well plates, an array of reaction conditions can be tested simultaneously. For a given transformation, one could systematically vary parameters such as temperature, reaction time, and reactant concentrations to quickly identify the optimal settings. researchgate.netmdpi.com For instance, in the synthesis of lactones, HTE can be used to screen different bases, leaving groups, or cyclization promoters to maximize the yield of the desired product.

Catalyst Discovery and Optimization: Many synthetic routes to lactones rely on catalysis. HTE platforms are powerful tools for screening large libraries of potential catalysts and ligands to find the most effective combination for a specific reaction. acs.org For example, in developing a new catalytic method for adding the propargyl group to the lactone precursor, HTE could rapidly evaluate dozens or even hundreds of metal catalysts and chiral ligands to achieve high enantioselectivity. The use of "end-user plates" containing pre-weighed catalysts can further streamline this workflow. domainex.co.uk

Example of an HTE Plate Layout for Catalyst Screening

| Ligand 1 | Ligand 2 | Ligand 3 | Ligand 4 | |

|---|---|---|---|---|

| Catalyst A | A1 | A2 | A3 | A4 |

| Catalyst B | B1 | B2 | B3 | B4 |

| Catalyst C | C1 | C2 | C3 | C4 |

| Catalyst D | D1 | D2 | D3 | D4 |

Modern HTE workflows are heavily reliant on automation and robotics to handle the repetitive tasks of dispensing reagents, controlling reaction conditions, and processing samples. wikipedia.org

Automated Synthesis: Robotic liquid handlers can accurately dispense minute quantities of starting materials, catalysts, and solvents into reaction vials or plates, enabling the setup of hundreds of unique experiments in a short period. youtube.com For lactone library synthesis, flow chemistry systems represent a further advancement. researchgate.net In a flow reactor, reagents are continuously pumped and mixed, allowing for precise control over reaction parameters and enabling the rapid, automated synthesis of a series of related lactone compounds for screening purposes. researchgate.net

High-Throughput Analysis: The large number of samples generated by HTE necessitates rapid analytical techniques. Ultra-high Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a common method used to quickly determine the conversion and yield of each reaction in a screening plate. domainex.co.uk The entire process, from reaction setup to data analysis, can be integrated into a fully automated platform, dramatically increasing research productivity in the field of lactone chemistry. researchgate.net

Future Research Directions and Translational Perspectives for 3 Prop 2 Yn 1 Yl Oxolan 2 One

Innovations in Asymmetric Synthesis and Catalysis

The synthesis of chiral γ-butyrolactones is a significant area of research, as these motifs are prevalent in numerous biologically active natural products. ysu.amnih.gov While methods for creating substituted lactones exist, the development of highly efficient and stereoselective routes to specific enantiomers of 3-(prop-2-yn-1-yl)oxolan-2-one remains a key objective. Future research will likely concentrate on catalyst-controlled asymmetric transformations that can precisely install the propargyl group at the C3 position with high fidelity.

Promising avenues include the advancement of transition-metal catalysis and organocatalysis. nih.govdiva-portal.org For instance, dynamic kinetic asymmetric transformations could be employed to convert racemic precursors into a single, desired enantiomer, establishing multiple stereocenters in a single step. nih.gov Chiral N-heterocyclic carbene (NHC) catalysts have already shown success in the asymmetric synthesis of γ-butyrolactones bearing three contiguous stereocenters from racemic starting materials. nih.gov Adapting such methodologies to substrates suitable for producing 3-(prop-2-yn-1-yl)oxolan-2-one represents a significant and valuable challenge.

Furthermore, leveraging enzymatic catalysis offers a green and highly selective alternative. nsf.gov Engineered enzymes could potentially perform intramolecular C–H insertion or functionalization reactions on suitable precursors to construct the chiral lactone core. nsf.gov The development of biocatalytic platforms could provide access to diverse lactone structures under mild conditions, complementing traditional synthetic methods.

| Catalytic Approach | Potential Catalyst Type | Key Advantages | Research Focus |

|---|---|---|---|

| Transition-Metal Catalysis | Chiral Copper, Palladium, or Rhodium Complexes | High reactivity and turnover numbers; established success in lactonization. nih.govnih.gov | Development of ligands that induce high enantioselectivity in the propargylation of lactone precursors. |

| Organocatalysis | Chiral N-Heterocyclic Carbenes (NHCs), Brønsted Acids | Metal-free conditions; high stereocontrol; tolerance of various functional groups. nih.govrsc.org | Designing catalysts for dynamic kinetic resolution of racemic α-keto esters or similar precursors. nih.gov |

| Biocatalysis | Engineered Hemeproteins (Carbene Transferases) | Exceptional regio- and enantioselectivity; environmentally benign conditions. nsf.gov | Enzyme engineering to facilitate intramolecular C-H insertion on alkyne-containing substrates. |

Expanding the Scope of Reactivity and Cascade Transformations

The propargyl group of 3-(prop-2-yn-1-yl)oxolan-2-one is a versatile handle for a multitude of chemical transformations, particularly in cascade reactions that enable the rapid construction of complex molecular frameworks from simple starting materials. mdpi.com Cascade reactions are highly efficient, atom-economical processes that reduce the number of synthetic steps, saving time and resources. mdpi.com The terminal alkyne is an ideal participant in such sequences.

Future work will likely focus on metal-catalyzed cascade reactions where the alkyne undergoes transformations like hydrofunctionalization, cycloaddition, or coupling, followed by reactions involving the lactone moiety. mdpi.com For example, a palladium-catalyzed Sonogashira coupling of 3-(prop-2-yn-1-yl)oxolan-2-one with dihaloarenes has been shown to produce both mono- and bis-coupling products, demonstrating the alkyne's reactivity for C-C bond formation. researchgate.netresearchgate.net Further exploration could involve designing one-pot sequences where this initial coupling is followed by an intramolecular cyclization or a subsequent intermolecular reaction, leading to diverse heterocyclic systems.

Another promising area is the use of the alkyne in [3+2] cycloadditions (e.g., azide-alkyne "click" chemistry) to append triazole units or in photocatalyzed cyclization-alkynylation cascades. nih.govchemrxiv.org Such reactions could generate highly functionalized lactones that would be difficult to access through traditional means. chemrxiv.org The resulting complex structures could serve as scaffolds for libraries of compounds for biological screening.

| Reaction Type | Key Reagents/Catalysts | Potential Outcome | Significance |

|---|---|---|---|

| Coupling/Cyclization Cascade | Palladium or Copper catalysts, Aryl/Vinyl Halides | Formation of fused or spirocyclic heterocyclic systems. | Rapid access to complex, drug-like scaffolds. researchgate.net |

| Cycloaddition Cascade | Organic Azides, Nitrones | Synthesis of triazole- or isoxazole-functionalized lactones. | Introduction of heteroaromatic moieties for modulation of physicochemical properties. nih.gov |

| Photocatalyzed Alkynylation | Organic Dyes, Ethynylbenziodoxolones (EBXs) | Formation of two new C-C bonds in a single step. chemrxiv.org | Access to valuable functionalized lactones under mild, metal-free conditions. chemrxiv.org |

| Alder-Ene/Cyclization | Lewis or Brønsted Acids | Generation of reactive allene (B1206475) intermediates leading to complex carbocycles or heterocycles. nih.gov | Construction of intricate molecular architectures from a simple precursor. |

Exploration of Advanced Materials Science Applications

The dual functionality of 3-(prop-2-yn-1-yl)oxolan-2-one makes it a highly attractive monomer for the synthesis of advanced functional polymers. Lactones are well-established precursors for biodegradable polyesters via ring-opening polymerization (ROP). nih.gov The resulting aliphatic polyesters are often soft materials suitable for applications in thermoplastic elastomers or as soft segments in polyurethane-ureas. digitellinc.com The alkyne functionality provides a site for post-polymerization modification or for creating cross-linked networks.

A significant future direction is the synthesis of novel polyesters where the pendant propargyl group is used for subsequent functionalization via click chemistry. This would allow for the precise introduction of various functionalities (e.g., fluorescent dyes, bioactive molecules, or hydrophilic chains) along the polymer backbone, creating materials with tailored properties for applications in drug delivery, tissue engineering, or advanced coatings. nih.gov

Furthermore, the alkyne group itself can be polymerized. mdpi.com Research into the controlled polymerization of the alkyne moiety, perhaps in conjunction with the ROP of the lactone, could lead to novel polymer architectures such as graft copolymers or cross-linked thermosets. The development of metal-free catalysts for alkyne polymerization would be particularly beneficial for biomedical applications. mdpi.com The inherent biodegradability of the polyester (B1180765) backbone derived from the lactone ring, combined with the functionality introduced via the alkyne, could lead to the creation of smart, recyclable, and sustainable materials. digitellinc.comoborolabs.com

| Polymerization Strategy | Resulting Material Type | Key Feature | Potential Application |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Functional Polyester | Pendant alkyne groups along a biodegradable backbone. | Drug delivery vehicles, tissue scaffolds, modifiable surfaces. nih.gov |

| ROP followed by "Click" Chemistry | Grafted Copolymers | Precisely tailored side-chain functionality. | Smart hydrogels, sensors, functional coatings. |

| Alkyne Polymerization | Conjugated Polymers with Lactone Side-Chains | Potential for electronic conductivity combined with biodegradability. | Biodegradable electronics, advanced sensors. oborolabs.com |

| Dual Polymerization (ROP and Alkyne) | Cross-linked Networks | Thermoset materials with tunable mechanical properties and degradability. | Chemically recyclable composites, high-performance elastomers. digitellinc.com |

Q & A

Q. What synthetic methodologies are effective for preparing 3-(Prop-2-yn-1-yl)oxolan-2-one, and how can reaction conditions be optimized?

The compound is synthesized via alkylation of oxolan-2-one derivatives with propargyl halides (e.g., propargyl bromide) under basic conditions. Analogous syntheses, such as those for (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one, involve condensation reactions catalyzed by acids or bases . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Temperature : Reactions are typically conducted at room temperature or mildly elevated (40–60°C).

- Catalysts : K₂CO₃ or NaH are used to deprotonate intermediates and drive the reaction.

- Purification : Column chromatography or recrystallization ensures high purity. Anhydrous conditions prevent side reactions (e.g., alkyne polymerization).

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 3-(Prop-2-yn-1-yl)oxolan-2-one?

- NMR Spectroscopy : ¹H and ¹³C NMR identify the oxolanone ring (δ ~4.5–5.0 ppm for ring protons; carbonyl carbon at ~175 ppm) and propynyl group (alkyne proton at δ ~2.5 ppm; sp-hybridized carbons at ~70–85 ppm).

- IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1750 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹) functionalities.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₇H₇O₂ at 123.045 g/mol).

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving stereochemical ambiguities .

Advanced Research Questions

Q. How do structural modifications to the propynyl or oxolanone moieties influence biological activity, and what QSAR insights exist?

Quantitative Structure-Activity Relationship (QSAR) studies on related lactones reveal that:

- Electron-withdrawing groups (e.g., nitro, cyano) on the oxolanone ring enhance electrophilicity, improving interactions with biological targets like enzymes .

- Steric effects : Bulky substituents on the propynyl group can reduce membrane permeability but increase target specificity.

- Molecular docking : Simulations predict binding modes to proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). For example, derivatives with extended conjugation show higher binding affinities in silico .

Q. What challenges arise in crystallographic refinement of 3-(Prop-2-yn-1-yl)oxolan-2-one, and how can SHELX tools address them?

- Disorder in the propynyl group : The linear alkyne may exhibit rotational disorder, complicating electron density maps. SHELXL’s PART and EADP commands model anisotropic displacement parameters .

- Twinned crystals : Use the TWIN command in SHELXL to refine data from non-merohedral twinning.

- High-resolution data : Leverage SHELXE for experimental phasing in cases of weak diffraction .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often stem from:

- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times).

- Compound stability : Test degradation in physiological media via HPLC; derivatives with hydrolytically stable substituents (e.g., methyl groups) show consistent activity .

- Meta-analysis : Compare datasets across studies to identify outliers. For example, batch-dependent purity issues in lactones significantly alter IC₅₀ values .

Q. What computational strategies predict the reactivity of 3-(Prop-2-yn-1-yl)oxolan-2-one in nucleophilic environments?

- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).

- Solvent modeling : COSMO-RS predicts solubility and reactivity in polar solvents.

- Kinetic studies : Monitor reaction pathways (e.g., ring-opening by amines) using Gaussian or ORCA software. For instance, the oxolanone ring’s strain increases susceptibility to nucleophilic attack at the carbonyl .

Methodological Considerations

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Hydrolytic stability : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C; monitor degradation via LC-MS.

- Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes; identify metabolites.

- Thermal analysis : Differential Scanning Calorimetry (DSC) determines decomposition temperatures.

Q. What in vitro models are suitable for assessing anti-inflammatory or anticancer potential?

- Cell-based assays : Use RAW 264.7 macrophages (LPS-induced inflammation) or MCF-7 breast cancer cells.

- Mechanistic studies : Western blotting for COX-2 or caspase-3 expression.

- Dose-response curves : Calculate EC₅₀ values to compare potency with reference drugs (e.g., aspirin for anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.